molecular formula C15H16N2O3S B11165831 3-(benzylsulfonyl)-N-(pyridin-3-yl)propanamide

3-(benzylsulfonyl)-N-(pyridin-3-yl)propanamide

Cat. No.: B11165831
M. Wt: 304.4 g/mol
InChI Key: RTAAABZZULEJGD-UHFFFAOYSA-N
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Description

3-Phenylmethanesulfonyl-N-(pyridin-3-yl)propanamide is a chemical compound that features a sulfonyl group attached to a phenyl ring, a pyridine ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylmethanesulfonyl-N-(pyridin-3-yl)propanamide typically involves the following steps:

    Formation of the Sulfonyl Chloride: The starting material, benzene, is sulfonated using chlorosulfonic acid to form benzenesulfonyl chloride.

    Nucleophilic Substitution: The benzenesulfonyl chloride reacts with pyridine-3-amine in the presence of a base such as triethylamine to form the intermediate sulfonamide.

    Amidation: The intermediate sulfonamide is then reacted with 3-bromopropionyl chloride in the presence of a base to form the final product, 3-Phenylmethanesulfonyl-N-(pyridin-3-yl)propanamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Phenylmethanesulfonyl-N-(pyridin-3-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.

    Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

3-Phenylmethanesulfonyl-N-(pyridin-3-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.

    Material Science: The compound is used in the development of advanced materials with specific electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 3-Phenylmethanesulfonyl-N-(pyridin-3-yl)propanamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Protein Binding: It can bind to proteins, altering their conformation and affecting their function.

    Pathways: The compound may interfere with signaling pathways, leading to changes in cellular processes such as apoptosis and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-(Pyridin-2-yl)amides: These compounds share a similar pyridine moiety and exhibit comparable biological activities.

    Sulfonamides: Compounds with a sulfonamide group have similar chemical reactivity and applications in medicinal chemistry.

Uniqueness

3-Phenylmethanesulfonyl-N-(pyridin-3-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities

Properties

Molecular Formula

C15H16N2O3S

Molecular Weight

304.4 g/mol

IUPAC Name

3-benzylsulfonyl-N-pyridin-3-ylpropanamide

InChI

InChI=1S/C15H16N2O3S/c18-15(17-14-7-4-9-16-11-14)8-10-21(19,20)12-13-5-2-1-3-6-13/h1-7,9,11H,8,10,12H2,(H,17,18)

InChI Key

RTAAABZZULEJGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=CN=CC=C2

Origin of Product

United States

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